2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-7'-amine
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Overview
Description
2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-7’-amine is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement, where a cyclopropane ring is fused to an isoquinoline moiety. Such structures are of significant interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-7’-amine typically involves multi-step organic reactions. One common method starts with the formation of the isoquinoline core, followed by the introduction of the cyclopropane ring through cyclopropanation reactions. Specific reagents and catalysts, such as diazo compounds and transition metals, are often employed to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-7’-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols.
Scientific Research Applications
2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-7’-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-7’-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-ol
- 2-{2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-2’-yl}ethan-1-ol
- 2,3-dihydro-1H-imidazo[2,1-a]isoquinolin-4-ium salts
Uniqueness
2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-7’-amine is unique due to its specific spirocyclic structure and the position of the amine group. This unique arrangement can result in distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C11H14N2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-7-amine |
InChI |
InChI=1S/C11H14N2/c12-9-1-2-10-8(5-9)6-13-7-11(10)3-4-11/h1-2,5,13H,3-4,6-7,12H2 |
InChI Key |
HQCDCFDRDZELLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNCC3=C2C=CC(=C3)N |
Origin of Product |
United States |
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